N-Ethyl-N-methylcyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57880-93-0 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-ethyl-N-methylcyclohexanamine |

InChI |

InChI=1S/C9H19N/c1-3-10(2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |

InChI Key |

PSRABQSGTFZLOM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Ethyl-N-methylcyclohexanamine (CAS: 57880-93-0): A Technical Overview for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-N-methylcyclohexanamine (CAS Number: 57880-93-0), a tertiary amine with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document summarizes its known chemical and physical properties, details established synthetic protocols, and explores potential, though currently uninvestigated, biological activities based on structure-activity relationships of analogous compounds.

Chemical and Physical Properties

This compound is a cyclic aliphatic amine. Its core structure consists of a cyclohexane (B81311) ring bonded to a nitrogen atom, which is further substituted with an ethyl and a methyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57880-93-0 | [2][3] |

| Molecular Formula | C₉H₁₉N | [2][4] |

| Molecular Weight | 141.25 g/mol | [2][4] |

| Boiling Point | 72-73 °C (at 12 Torr) | [2] |

| Density (Predicted) | 0.85±0.1 g/cm³ | [2] |

| XLogP3 | 2.4 | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Canonical SMILES | CCN(C)C1CCCCC1 | [4] |

| InChIKey | PSRABQSGTFZLOM-UHFFFAOYSA-N | [1][4] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The primary routes involve the sequential N-alkylation of cyclohexylamine (B46788) derivatives.

Experimental Protocol: Two-Stage Reductive Amination and N-Methylation

This common industrial method involves a two-step process starting from cyclohexanone.

Step 1: N-Ethylation of Cyclohexanone via Reductive Amination

-

Reaction Setup: A high-pressure autoclave is charged with cyclohexanone, ethylamine, a suitable solvent (e.g., methanol (B129727) or ethanol), and a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas (0.5–5 MPa) and heated to a temperature between 30–150 °C. Optimal conditions are reported to be around 2.5 MPa of hydrogen pressure at 90 °C.[5]

-

Work-up and Purification: Upon reaction completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting N-ethylcyclohexylamine is purified by distillation, with reported yields of up to 95.7% and purity of 99.2%.[5]

Step 2: N-Methylation of N-Ethylcyclohexylamine

-

Reaction Setup: The purified N-ethylcyclohexylamine is reacted with a methylating agent. A common method utilizes methanol in the presence of a platinum on carbon (Pt/C) catalyst under hydrogen pressure.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the methylation process.

-

Work-up and Purification: Similar to the first step, the catalyst is removed by filtration, followed by distillation of the crude product to yield this compound.

Alternative Synthetic Route: One-Pot N-Alkylation

A more direct, one-pot synthesis can also be employed, though it may require more precise control of reaction conditions to avoid over-alkylation.

Experimental Protocol: One-Pot N-Alkylation of N-methylcyclohexylamine

-

Reaction Setup: N-methylcyclohexylamine is dissolved in a suitable solvent, and a base is added to facilitate the deprotonation of the secondary amine.

-

Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide or ethyl bromide, is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Potential Biological Activity and Research Directions

Currently, there is no published data specifically detailing the biological activity or pharmacological profile of this compound. However, the broader class of N-substituted cyclohexylamines has been investigated for activity at various central nervous system targets.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

-

Arylcyclohexylamines: Studies on arylcyclohexylamines, a class of compounds known to interact with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor, have shown that compounds with methyl or ethyl groups on the nitrogen atom are active.[2][6] This suggests that this compound, while lacking the aryl moiety, could be a lead structure for exploring non-aromatic cyclohexylamine derivatives as NMDA receptor modulators.

-

N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines: Research on this class of compounds has demonstrated that variations in the N,N-disubstituents are permissible for retaining high affinity for the dopamine (B1211576) transporter.[1] This indicates that the N-ethyl-N-methyl substitution pattern on a cyclohexylamine scaffold is compatible with binding to this important neurotransmitter transporter.

Hypothetical Screening Workflow

Given the SAR of related compounds, a logical first step in elucidating the biological profile of this compound would be to screen it against a panel of central nervous system targets, particularly those associated with related cyclohexylamine structures.

Safety and Handling

Conclusion

This compound is a readily synthesizable tertiary amine with well-defined chemical and physical properties. While its biological activity remains unexplored, the structure-activity relationships of related N-substituted cyclohexylamines suggest that it may be a valuable starting point for the design of novel modulators of central nervous system targets. Further investigation into its pharmacological profile is warranted to determine its potential in drug discovery and development.

References

- 1. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 57880-93-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

N-Ethyl-N-methylcyclohexanamine physical properties

An In-depth Technical Guide to the Physical Properties of N-Ethyl-N-methylcyclohexanamine

This technical guide provides a comprehensive overview of the core physical properties of this compound, targeted at researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates a general workflow for the physical characterization of such a compound.

Compound Overview

This compound is a tertiary amine with the chemical formula C₉H₁₉N.[1][2][3] It features a cyclohexane (B81311) ring substituted on the nitrogen atom with both an ethyl and a methyl group.[3] This structure imparts specific physical and chemical characteristics that are crucial for its handling, application in synthesis, and potential biological activity.

Summary of Physical Properties

The following table summarizes the known and predicted physical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | [1][2][3] |

| Molecular Weight | 141.25 g/mol | [1][2][3] |

| Melting Point | 249-250 °C | [1] |

| Boiling Point | 72-73 °C @ 12 Torr | [1] |

| Density (Predicted) | 0.85 ± 0.1 g/cm³ | [1] |

| LogP | 2.27 | [1] |

| XLogP3 | 2.4 | [1][2] |

| Exact Mass | 141.151749610 Da | [1][2] |

| Topological Polar Surface Area | 3.24 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Heavy Atom Count | 10 | [1][2] |

| Complexity | 84.7 | [1][2] |

Experimental Protocols

While specific experimental reports for determining the physical properties of this compound are not widely published, standard methodologies for characterizing similar liquid organic compounds are well-established. The following protocols describe how these key physical properties would typically be determined experimentally.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and accurate method.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level to prevent it from dissolving. The oil level should be just above the sidearm of the Thiele tube.

-

Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, remove the heat.

-

The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[4][5] Record this temperature.

Density Determination

The density of a liquid can be accurately measured using a vibrating tube densimeter, which offers high precision with small sample volumes.

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DMA series)

-

Syringe for sample injection

-

Deionized water and dry air for calibration

-

Thermostatic control unit

Procedure:

-

Calibration: Calibrate the densimeter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 20 °C). The instrument measures the oscillation period of a U-shaped tube, which changes based on the density of the fluid inside.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and impurities.

-

Measurement: Inject the sample into the measurement cell of the densimeter using a syringe, ensuring the cell is completely filled without any bubbles.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature, controlled by the instrument's thermostat.

-

Data Acquisition: The instrument will measure the oscillation period and automatically calculate the density of the sample. Record the density value at the specified temperature. Multiple readings should be taken to ensure reproducibility.[1][3][6]

Melting Point Determination

Given the reported high melting point (249-250 °C), it is likely that this value corresponds to a salt form of the amine (e.g., a hydrochloride salt), as the freebase form is expected to be a liquid at room temperature based on its boiling point. The following protocol is for determining the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) with a heating block and viewing lens

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline solid onto a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder.

-

Loading the Capillary: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample height should be 2-3 mm.[7]

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the block rapidly to about 20 °C below this temperature.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[8][9]

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range: Record two temperatures:

Visualization of Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a novel chemical compound like this compound.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to N-Ethyl-N-methylcyclohexanamine: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key physicochemical properties of N-Ethyl-N-methylcyclohexanamine. It includes a detailed exploration of its constitutional and stereoisomers, along with proposed experimental protocols for its synthesis and purification, tailored for a scientific audience engaged in chemical research and development.

Chemical Structure and Properties

This compound is a tertiary amine with the molecular formula C9H19N.[1][2][3][4][5] Its structure consists of a cyclohexyl ring bonded to a nitrogen atom, which is further substituted with an ethyl and a methyl group.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H19N | [1][2][3][4][5] |

| Molecular Weight | 141.25 g/mol | [2][6] |

| CAS Number | 57880-93-0 | [1][2][3][4] |

| IUPAC Name | This compound | [2][6] |

| Canonical SMILES | CCN(C)C1CCCCC1 | [1][6] |

| Boiling Point | 72-73 °C (at 12 Torr) | [1][4] |

| Density (predicted) | 0.85±0.1 g/cm³ | [1][4] |

| XLogP3 | 2.4 | [1][2][4][6] |

Isomers of this compound

The molecular formula C9H19N allows for a variety of structural isomers, including different arrangements of the carbon skeleton and the position of the amine group. These can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. For C9H19N, these can include variations in the position of the ethyl and methyl groups on the cyclohexyl ring, ring-opened structures, and different substitution patterns on the nitrogen atom.

A logical breakdown of the isomers is presented in the diagram below.

Examples of Constitutional Isomers:

| Isomer Name | Structure (SMILES) | Type |

| N-Ethyl-1-methylcyclohexanamine | CCNC1(C)CCCCC1 | Positional |

| 4-Ethyl-N-methylcyclohexanamine | CCC1CCC(NC)CC1 | Positional |

| N-ethyl-3-methylcyclohexan-1-amine | CCNC1CCCC(C)C1 | Positional |

| 2-butylcyclopentan-1-amine | CCCCC1CCCC1N | Skeletal |

| 2-cyclopropyl-N-methylpentan-2-amine | CCCC(C)(C1CC1)NC | Skeletal |

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.

-

Chirality and Enantiomers: this compound has a chiral center at the carbon atom of the cyclohexyl ring to which the nitrogen is attached (C1). Therefore, it can exist as a pair of enantiomers. However, due to the phenomenon of nitrogen inversion (a rapid umbrella-like flipping of the amine), the resolution of these enantiomers can be challenging at room temperature.[7]

Experimental Protocols

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of tertiary amines like this compound is reductive amination. A plausible two-step synthetic route is outlined below.

Step 1: Synthesis of N-Ethylcyclohexanamine

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and ethylamine (1.1 eq) in a suitable solvent such as methanol (B129727) or ethanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH4) (1.5 eq), portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: N-Methylation to form this compound

-

Reaction Setup: Dissolve the crude N-ethylcyclohexanamine (1.0 eq) from the previous step in a solvent like 1,2-dichloroethane (B1671644) (DCE) or acetonitrile.

-

Methylation: Add formaldehyde (1.2 eq, as an aqueous solution or paraformaldehyde) to the mixture.

-

Reduction: Add a reducing agent suitable for reductive amination of aldehydes, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), in one portion.

-

Work-up: Stir the reaction at room temperature until completion. Quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification Protocol

The crude product can be purified using acid-base extraction followed by column chromatography.

1. Acid-Base Extraction:

-

Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether).

-

Extract the organic solution with 1 M hydrochloric acid. The amine will be protonated and move to the aqueous layer.

-

Wash the aqueous layer with the organic solvent to remove non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to deprotonate the amine.

-

Extract the amine back into an organic solvent.

-

Dry the organic layer and concentrate to yield the purified amine.

2. Flash Column Chromatography:

-

For higher purity, the product from the acid-base extraction can be further purified by flash column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is a common mobile phase for separating amines. The fractions containing the pure product can be identified by TLC analysis.[8]

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

-

Cyclohexyl Protons: A complex multiplet in the region of 1.0-1.9 ppm.

-

CH-N Proton: A multiplet around 2.3-2.6 ppm.

-

N-CH₂-CH₃ Protons: A quartet around 2.4-2.7 ppm.

-

N-CH₃ Protons: A singlet around 2.2-2.4 ppm.

-

N-CH₂-CH₃ Protons: A triplet around 1.0-1.2 ppm.

¹³C NMR (Carbon NMR):

-

Cyclohexyl Carbons: Peaks in the range of 25-35 ppm, with the CH-N carbon appearing further downfield (around 60-70 ppm).

-

N-CH₂ Carbon: A peak around 45-55 ppm.

-

N-CH₃ Carbon: A peak around 35-45 ppm.

-

CH₃ of Ethyl Group: A peak around 12-15 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M+): A peak at m/z = 141.

-

Major Fragmentation Pathways: Alpha-cleavage is expected to be a dominant fragmentation pathway for aliphatic amines. This would result in the loss of an ethyl radical (M-29) or a methyl radical (M-15) to give prominent fragment ions.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is recommended to obtain experimental data to confirm these predicted properties and optimize the described protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. N,N-DIETHYLCYCLOHEXYLAMINE(91-65-6) 1H NMR [m.chemicalbook.com]

- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. lookchem.com [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. brainly.in [brainly.in]

- 8. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-Ethyl-N-methylcyclohexanamine from Cyclohexanone

This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-methylcyclohexanamine, a tertiary amine, through the reductive amination of cyclohexanone (B45756). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed methodologies, data presentation, and process visualizations.

Introduction

The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound is a valuable building block in the synthesis of various fine chemicals. One of the most efficient and widely used methods for its preparation is the direct reductive amination of cyclohexanone with N-ethyl-N-methylamine. This one-pot reaction combines the formation of an enamine intermediate with its subsequent reduction to the desired tertiary amine, offering high atom economy and procedural simplicity.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step mechanism within a single reaction vessel. Initially, cyclohexanone reacts with N-ethyl-N-methylamine in a nucleophilic addition to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a thermodynamically stable enamine. The enamine is then reduced in situ by a suitable reducing agent to furnish the final product, this compound.

Navigating the Synthesis of N-methyl-N-ethylcyclohexylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N-methyl-N-ethylcyclohexylamine, a tertiary amine with applications in pharmaceutical development and chemical synthesis. The document details plausible synthetic pathways, including reductive amination and two-step alkylation strategies, complete with generalized experimental protocols and comparative data.

Core Synthesis Strategies

The synthesis of N-methyl-N-ethylcyclohexylamine can be approached through two principal strategies:

-

Direct Reductive Amination: This one-pot method involves the reaction of cyclohexanone (B45756) with N-methylethylamine in the presence of a reducing agent.

-

Two-Step Sequential Alkylation: This approach begins with the synthesis of a secondary amine intermediate (either N-methylcyclohexylamine or N-ethylcyclohexylamine), followed by the introduction of the final alkyl group.

Below, we explore these routes in detail, providing insights into their methodologies and the chemical principles that underpin them.

Route 1: Direct Reductive Amination

This method is an efficient approach to directly form the tertiary amine from a ketone and a secondary amine.

Signaling Pathway Diagram

Caption: Reductive amination of cyclohexanone.

Experimental Protocol: Reductive Amination of Cyclohexanone with N-methylethylamine

This protocol is a generalized procedure based on established methods for reductive amination.[1] Optimization of specific parameters may be required to achieve optimal yields.

Materials:

-

Cyclohexanone

-

N-methylethylamine

-

Palladium on carbon (Pd/C, 10 wt%) or other suitable catalyst (e.g., Raney Nickel)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, combine cyclohexanone (1.0 eq), N-methylethylamine (1.0-1.2 eq), and methanol.

-

Carefully add the Pd/C catalyst (1-5 mol%) to the mixture under an inert atmosphere.

-

Seal the reactor and purge with hydrogen gas multiple times to remove air.

-

Pressurize the reactor with hydrogen to a pressure of 2-5 MPa.

-

Heat the reaction mixture to a temperature between 80-150°C.

-

Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure.

Route 2: Two-Step Sequential Alkylation

This strategy offers a more controlled, stepwise approach to the synthesis. It can be executed via two pathways.

Pathway 2A: Ethylation of N-methylcyclohexylamine

This pathway involves the initial synthesis of N-methylcyclohexylamine, followed by the addition of an ethyl group.

Caption: Two-step synthesis via ethylation.

Pathway 2B: Methylation of N-ethylcyclohexylamine

Alternatively, N-ethylcyclohexylamine can be synthesized first, followed by methylation.

Caption: Two-step synthesis via methylation.

Experimental Protocols

The synthesis of both N-methylcyclohexylamine and N-ethylcyclohexylamine follows a similar reductive amination procedure as outlined in Route 1, with the appropriate primary amine (methylamine or ethylamine) used as the starting material.[2][3]

This generalized protocol is based on standard N-alkylation procedures of secondary amines.[4]

Materials:

-

N-methylcyclohexylamine or N-ethylcyclohexylamine

-

Ethylating agent (e.g., ethyl iodide, diethyl sulfate) or Methylating agent (e.g., dimethyl sulfate, methyl iodide)[4]

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

In a round-bottom flask, dissolve the secondary amine (N-methylcyclohexylamine or N-ethylcyclohexylamine, 1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.

-

Slowly add the alkylating agent (1.1-1.5 eq) to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

-

Heat the reaction mixture to a temperature between 50-80°C and stir for 2-12 hours. Monitor the reaction progress by GC or TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue can be taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining salts and base.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude N-methyl-N-ethylcyclohexylamine can be purified by fractional distillation under reduced pressure.[5][6]

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key parameters for the different synthesis routes. Please note that the yields are estimates based on related reactions and may vary depending on the specific reaction conditions and optimization.

| Parameter | Route 1: Direct Reductive Amination | Route 2A: Ethylation of N-methylcyclohexylamine | Route 2B: Methylation of N-ethylcyclohexylamine |

| Starting Materials | Cyclohexanone, N-methylethylamine | Cyclohexanone, Methylamine, Ethylating Agent | Cyclohexanone, Ethylamine, Methylating Agent |

| Number of Steps | 1 | 2 | 2 |

| Key Intermediates | Imine | N-methylcyclohexylamine | N-ethylcyclohexylamine |

| Typical Catalyst | Pd/C, Raney Ni | Pd/C, Raney Ni (Step 1) | Pd/C, Raney Ni (Step 1) |

| Typical Reagents | H₂ | Base, Ethylating Agent (Step 2) | Base, Methylating Agent (Step 2) |

| Estimated Overall Yield | Moderate to High | Moderate to High | Moderate to High |

| Purification Method | Fractional Distillation | Fractional Distillation | Fractional Distillation |

Concluding Remarks

The synthesis of N-methyl-N-ethylcyclohexylamine can be effectively achieved through both direct reductive amination and two-step alkylation strategies. The choice of route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. The direct route offers the advantage of being a one-pot synthesis, while the two-step approach allows for greater control over the introduction of the alkyl groups. The experimental protocols provided herein are foundational and should be adapted and optimized for specific laboratory or industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methylamines purification process - Patent 0037695 [data.epo.org]

- 6. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]

An In-depth Technical Guide on N-Ethyl-N-methylcyclohexanamine: IUPAC Nomenclature and Synonyms

This technical guide provides a comprehensive overview of the chemical nomenclature of N-Ethyl-N-methylcyclohexanamine, detailing its IUPAC name and a curated list of its common synonyms. This information is critical for researchers, scientists, and professionals in drug development for accurate identification and documentation of this chemical compound.

IUPAC Name

The unequivocally recognized name for a chemical compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is vital for unambiguous communication in scientific and regulatory contexts.

The IUPAC name for the compound is This compound [1][2].

Rationale for IUPAC Nomenclature:

The naming convention for amines designates the longest carbon chain or the largest ring attached to the nitrogen atom as the parent structure. In this case, the cyclohexane (B81311) ring is the principal group, leading to the base name "cyclohexanamine". The two alkyl groups attached to the nitrogen atom, an ethyl group and a methyl group, are treated as substituents. They are listed alphabetically and prefixed with "N-" to signify their attachment to the nitrogen atom.

Synonyms and Identifiers

In addition to its formal IUPAC name, this compound is known by several other names and is cataloged under various chemical database identifiers. These synonyms are frequently encountered in scientific literature, commercial catalogs, and chemical databases.

| Synonym/Identifier | Source/Description |

| N-methyl-N-ethylcyclohexylamine | A common alternative name[3][4][5]. |

| Cyclohexanamine, N-ethyl-N-methyl- | A systematically indexed name[3][4]. |

| N-Aethyl-N-methyl-cyclohexylamin | A German language variant[4]. |

| ethyl-cyclohexyl-methyl-amine | An alternative naming format[4]. |

| CAS Number | |

| 57880-93-0 | Chemical Abstracts Service registry number[1][3][4]. |

| Database Identifiers | |

| DTXSID70498637 | Distributed Structure-Searchable Toxicity (DSSTox) Substance Identifier[1][3]. |

| RefChem:1091785 | A reference chemical identifier[1]. |

| SCHEMBL170201 | A unique identifier from the SCHEMBL database[1][5]. |

| J164.797K | Nikkaji Number (Japan Chemical Substance Dictionary)[1]. |

| Q82348824 | Wikidata identifier[1][5]. |

It is important to note that while synonyms are widely used, the IUPAC name remains the gold standard for chemical identification. The use of a consistent and accurate naming system is paramount in research and development to avoid ambiguity and ensure the reproducibility of scientific findings.

The request for experimental protocols, quantitative data tables, and visualizations of signaling pathways or experimental workflows is not applicable to the specific topic of chemical nomenclature for this compound. Such elements are typically associated with research studies involving experimental procedures and results, rather than the fundamental identification and naming of a chemical compound.

References

Navigating the Safety Profile of N-Ethyl-N-methylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following guide has been compiled to provide comprehensive safety information on N-Ethyl-N-methylcyclohexanamine (CAS No. 57880-93-0). However, a complete and verified Safety Data Sheet (SDS) for this specific compound is not publicly available. The information presented herein is largely based on data from structurally similar compounds, such as N-Methylcyclohexylamine and N-Ethylcyclohexylamine. Therefore, this guide should be used for informational purposes only, and all handling and safety procedures should be conducted with caution and under the supervision of qualified personnel. It is imperative to perform a thorough risk assessment before using this substance.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H19N | LookChem[1], PubChem[2] |

| Molecular Weight | 141.25 g/mol | LookChem[1], PubChem[2] |

| Boiling Point | 72-73 °C (at 12 Torr) | LookChem[1] |

| Melting Point | 249-250 °C | LookChem[1] |

| Density (Predicted) | 0.85±0.1 g/cm³ | LookChem[1] |

| LogP (Predicted) | 2.27 | LookChem[1] |

Note: The melting point listed appears unusually high for a compound of this nature and may be inaccurate. All predicted data should be treated with caution.

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the data for analogous compounds, it is prudent to handle this chemical as if it possesses the following hazards.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Pictograms:

Signal Word: Danger

Anticipated Hazard Statements:

-

H226: Flammable liquid and vapor.

-

[3] H302: Harmful if swallowed.

-

[4] H312: Harmful in contact with skin.

-

[5] H314: Causes severe skin burns and eye damage.

-

[6] H332: Harmful if inhaled.

[5]Anticipated Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

[7] P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

[4] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

[6] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

[4] P310: Immediately call a POISON CENTER or doctor/physician.

#[4]## 3. Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, are not available. The primary toxicological concerns, inferred from similar compounds, are its potential for acute toxicity upon ingestion, skin contact, or inhalation, and its corrosive effects on tissues.

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any laboratory seeking to characterize its toxicological and environmental hazards.

Signaling Pathways and Experimental Workflows

First Aid Measures

In the event of exposure to this compound, immediate medical attention is critical. The following first aid measures are based on general procedures for handling corrosive and toxic amines.

*[8][9] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

[8] Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Destroy contaminated shoes. Seek immediate medical attention.

-

[8] Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

[8] Inhalation: Remove the victim from the exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.

#[8]## 7. Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this compound.

-

Handling: Use this chemical only in a well-ventilated area, preferably in a chemical fume hood. Gr[10]ound and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Av[8]oid contact with skin, eyes, and clothing.

-

[10] Storage: Keep the container tightly closed in a dry and well-ventilated place. Ke[11]ep away from sources of ignition. St[4]ore in a cool place.

#[11]## 8. Fire-Fighting Measures

This compound is expected to be a flammable liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

[7] Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back. Du[8]ring a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

[8] Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

#[8]## 9. Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2).

-

[10] Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

[11] Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

While a comprehensive safety profile for this compound is not currently available, the information gathered from analogous compounds suggests that it should be handled as a flammable, corrosive, and acutely toxic substance. All personnel handling this chemical should be thoroughly trained in its potential hazards and the appropriate safety precautions. The development and dissemination of a complete and verified Safety Data Sheet for this compound are strongly encouraged to ensure the safety of researchers and professionals in the field.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

N-Ethyl-N-methylcyclohexanamine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical properties of N-Ethyl-N-methylcyclohexanamine, including its molecular formula and weight.

Chemical Identity and Properties

This compound is a tertiary amine featuring a cyclohexyl ring with both an ethyl and a methyl group attached to the nitrogen atom.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 57880-93-0 |

| Molecular Formula | C9H19N[1][2][3][4] |

| Molecular Weight | 141.25 g/mol [2][3][5] |

| Exact Mass | 141.151749610[1] |

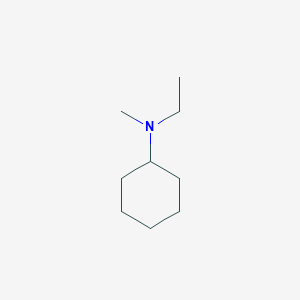

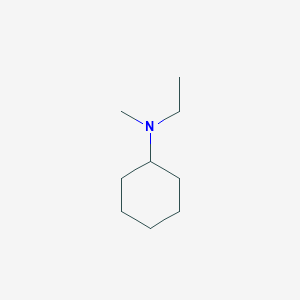

Chemical Structure

The relationship between the constituent atoms of this compound can be visualized as a chemical structure.

Caption: Chemical structure of this compound.

References

Spectroscopic Profile of N-Ethyl-N-methylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Ethyl-N-methylcyclohexanamine (CAS No. 57880-93-0). Due to the limited availability of public experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to forecast the expected spectral characteristics. The information herein is intended to serve as a reference for the analysis and characterization of this compound and related molecules.

Chemical Structure and Properties

This compound is a tertiary amine with a cyclohexyl group, an ethyl group, and a methyl group attached to the nitrogen atom.

| Property | Value |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.25 g/mol |

| Canonical SMILES | CCN(C)C1CCCCC1 |

| CAS Number | 57880-93-0 |

| Boiling Point | 72-73 °C @ 12 Torr |

| Density | 0.85 g/cm³ (predicted) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexyl CH (methine) | 2.2 - 2.6 | Multiplet | 1H |

| N-CH₂ (ethyl) | 2.3 - 2.7 | Quartet | 2H |

| N-CH₃ (methyl) | 2.1 - 2.4 | Singlet | 3H |

| Cyclohexyl CH₂ | 1.0 - 1.9 | Multiplet | 10H |

| CH₃ (ethyl) | 0.9 - 1.2 | Triplet | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl C-N | 60 - 65 |

| N-CH₂ (ethyl) | 45 - 50 |

| N-CH₃ (methyl) | 35 - 40 |

| Cyclohexyl C-2/C-6 | 28 - 33 |

| Cyclohexyl C-3/C-5 | 25 - 30 |

| Cyclohexyl C-4 | 24 - 29 |

| CH₃ (ethyl) | 10 - 15 |

Predicted IR Data

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2940 | Strong | C-H stretch (cyclohexyl) |

| 2850 - 2870 | Strong | C-H stretch (ethyl, methyl) |

| 1440 - 1460 | Medium | C-H bend (CH₂) |

| 1370 - 1380 | Medium | C-H bend (CH₃) |

| 1150 - 1250 | Medium-Strong | C-N stretch |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 112 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₇]⁺ (from cyclohexyl ring fragmentation) |

| 84 | [C₆H₁₄]⁺ (cyclohexyl fragment) |

| 71 | [C₄H₉N]⁺ |

| 58 | [C₃H₈N]⁺ (alpha-cleavage product) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse angle.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Perform a background scan of the empty sample holder. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

Visualizations

Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound in EI-MS.

A Technical Guide to the Solubility of N-Ethyl-N-methylcyclohexanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-N-methylcyclohexanamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for understanding and determining its solubility. This includes predicted solubility in a range of common organic solvents, a robust experimental protocol for quantitative analysis, and a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Introduction

This compound is a tertiary amine with potential applications in pharmaceutical synthesis and as a building block in drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding its solubility profile is therefore essential for its effective application in research and development.

This guide summarizes the known physicochemical properties of this compound and provides a systematic approach to determining its solubility in organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H19N | [1][2] |

| Molecular Weight | 141.25 g/mol | [1][2] |

| Density (predicted) | 0.85 ± 0.1 g/cm³ | [1] |

| Boiling Point | 72-73 °C (at 12 Torr) | [1] |

| LogP (predicted) | 2.27 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Predicted Solubility of this compound in Organic Solvents

Based on its structure—a tertiary amine with a cyclohexyl group, an ethyl group, and a methyl group—this compound is expected to be soluble in a wide range of organic solvents, from polar to non-polar. The predicted solubility is summarized in Table 2.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol (B129727) | Polar Protic | High | The polar nature of methanol can interact with the lone pair of electrons on the nitrogen atom. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and ability to participate in hydrogen bonding-like interactions favor solubility. |

| Acetone (B3395972) | Polar Aprotic | High | The polarity of acetone allows for dipole-dipole interactions with the amine. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for many organic compounds, including amines. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile solvent capable of dissolving a wide range of organic molecules. |

| Toluene | Non-polar | Moderate to High | The non-polar cyclohexyl group should facilitate solubility in non-polar aromatic solvents. |

| Hexane | Non-polar | Moderate | The aliphatic nature of the cyclohexyl and alkyl groups suggests some solubility in non-polar aliphatic solvents. |

| Water | Polar Protic | Low | The relatively large hydrophobic structure is likely to limit solubility in water despite the presence of the nitrogen atom. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing Experimental and Logical Workflows

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Logical Workflow for Solubility Assessment

This diagram outlines the decision-making process for assessing the solubility of a compound in a research context.

Caption: Logical workflow for assessing the solubility of a chemical compound.

Conclusion

References

N-Ethyl-N-methylcyclohexanamine: A Technical Overview of a Commercially Available Tertiary Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-methylcyclohexanamine, a tertiary amine with the CAS number 57880-93-0, is a commercially available chemical intermediate. This document provides a concise technical overview of its known chemical and physical properties, general synthetic approaches, and commercial availability. Notably, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant absence of data regarding its biological activity, pharmacological properties, or application in drug development. Consequently, information on experimental protocols, quantitative biological data, and associated signaling pathways is not available at the time of this report.

Chemical and Physical Properties

This compound is a cyclic tertiary amine. Its fundamental properties, compiled from various chemical supplier databases, are summarized in Table 1.[1][2][3] These properties are essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57880-93-0 | [1][2][3] |

| Molecular Formula | C₉H₁₉N | [1][2][3] |

| Molecular Weight | 141.25 g/mol | [1][2] |

| Boiling Point | 72-73 °C (at 12 Torr) | [1] |

| Density (Predicted) | 0.85 ± 0.1 g/cm³ | [1] |

| LogP (Predicted) | 2.27 - 2.4 | [1][2] |

| Canonical SMILES | CCN(C)C1CCCCC1 | [1][2] |

| InChIKey | PSRABQSGTFZLOM-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in peer-reviewed scientific literature. However, general chemical principles and information from technical datasheets suggest that it is likely synthesized through standard organic chemistry transformations. The logical synthetic pathways involve the formation of the tertiary amine on a cyclohexane (B81311) scaffold.

Two primary conceptual routes for its synthesis are:

-

Reductive Amination: This approach would involve the reaction of cyclohexanone (B45756) with ethylamine (B1201723) to form an intermediate imine, which is then reduced and subsequently methylated. Alternatively, cyclohexanone could be reacted with methylamine, followed by ethylation.

-

N-Alkylation: This pathway would start with a pre-existing amine on the cyclohexane ring. For instance, N-methylcyclohexanamine could be ethylated, or N-ethylcyclohexanamine could be methylated, using appropriate alkylating agents.

The logical relationship for these synthesis strategies can be visualized as follows:

Due to the lack of published experimental studies, detailed protocols, reaction conditions, and quantitative yield data are not publicly available.

Commercial Availability

This compound is listed as a commercially available product by several chemical suppliers. Information from some of these suppliers indicates that the compound has achieved commercial mass production.[1] It is typically available in various quantities, suitable for research and development purposes. Researchers interested in acquiring this compound should consult the catalogs of chemical vendors.

Applications and Biological Activity

A thorough search of scientific databases (such as PubMed, Scopus, and Google Scholar) and patent databases (including WIPO) for the CAS number 57880-93-0 and chemical name did not yield any specific applications in the fields of drug development, pharmacology, or materials science. There is no published data to suggest any biological activity or mechanism of action. Consequently, no information on signaling pathways or its use in experimental biological systems can be provided. The compound is broadly categorized as a chemical intermediate for organic synthesis.[4]

Conclusion

This compound is a readily available chemical compound with defined physicochemical properties. While its synthesis can be conceptually outlined through standard chemical reactions, detailed experimental protocols and characterization data from primary scientific literature are lacking. Most importantly for the target audience of researchers, scientists, and drug development professionals, there is a significant gap in the publicly available knowledge regarding its biological effects and potential applications. Future research would be necessary to explore any potential pharmacological or other useful properties of this molecule.

References

N-Ethyl-N-methylcyclohexanamine: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

Introduction

N-Ethyl-N-methylcyclohexanamine is a tertiary amine featuring a cyclohexane (B81311) ring substituted with both an ethyl and a methyl group on the nitrogen atom.[1] With the chemical formula C9H19N, this compound serves as a versatile chemical intermediate in organic synthesis.[1] Its structural characteristics, including the presence of a bulky cyclohexyl group and two different alkyl substituents on the nitrogen, make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 57880-93-0 | [2][3] |

| Molecular Formula | C9H19N | [2][3] |

| Molecular Weight | 141.25 g/mol | [2][3] |

| Melting Point | 249-250 °C | [3] |

| Boiling Point | 72-73 °C (at 12 Torr) | [3] |

| Density | 0.85 ± 0.1 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.4 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 141.151749610 Da | [2][3] |

| Canonical SMILES | CCN(C)C1CCCCC1 | [2][3] |

| InChIKey | PSRABQSGTFZLOM-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the alkylation of a cyclohexylamine (B46788) precursor. The choice of synthetic strategy often depends on factors such as desired yield, purity, cost, and available equipment.

A common approach involves a two-stage process beginning with the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723) to form N-ethylcyclohexylamine, followed by N-methylation.[1][4] Alternatively, a one-pot alkylation method offers a more streamlined process.[1]

Comparative Analysis of Synthetic Methods [1]

| Method | Catalyst | Temperature | Pressure | Yield | Purity |

| Reductive Amination + N-methylation | Pd/C → Pt/C | 90°C → 130°C | 2.5 MPa → 30 bar | 74% | 99.2% |

| One-pot Alkylation | None | 140°C | 0.5 MPa | 89% | 99.7% |

Experimental Protocols

1. Reductive Amination followed by N-methylation [1]

-

Step 1: Synthesis of N-Ethylcyclohexylamine.

-

Charge a reactor with cyclohexanone and N-ethylamine.

-

Add a Palladium on Carbon (Pd/C) catalyst.

-

Pressurize the reactor with hydrogen gas to 2.5 MPa.

-

Heat the reaction mixture to 90°C and maintain until the reaction is complete.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Purify the resulting N-ethylcyclohexylamine by distillation.

-

-

Step 2: N-methylation of N-Ethylcyclohexylamine.

-

In a separate reactor, combine the purified N-ethylcyclohexylamine with a methylating agent (e.g., formaldehyde).

-

Add a Platinum on Carbon (Pt/C) catalyst.

-

Pressurize with hydrogen to 30 bar.

-

Heat the mixture to 130°C.

-

Upon reaction completion, cool the reactor and filter the catalyst.

-

The final product, this compound, is purified by distillation.

-

2. One-Pot Alkylation [1]

-

Combine N-methylcyclohexylamine and an ethylating agent (e.g., ethyl halide) in a suitable solvent under basic conditions.

-

Alternatively, N-ethylcyclohexylamine can be reacted with a methylating agent.

-

For a one-pot synthesis starting from cyclohexanone, both ethylamine and a methylating agent can be introduced in a single reaction vessel with a suitable catalyst under hydrogen pressure.

-

Heat the reactor to 140°C and maintain a pressure of 0.5 MPa.

-

Careful control of the stoichiometry of the alkylating agents is crucial to maximize the yield of the desired tertiary amine and minimize the formation of byproducts.

-

After the reaction, the product is isolated and purified, typically by distillation.

Visualizing the Synthesis Workflow

Caption: Synthetic routes to this compound.

Role as a Chemical Intermediate in Drug Discovery

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. The tertiary amine functionality is a common feature in many pharmacologically active compounds, acting as a proton acceptor at physiological pH, which can be crucial for receptor binding and pharmacokinetic properties.

The cyclohexyl group provides a lipophilic and conformationally restricted scaffold. The ethyl and methyl groups on the nitrogen allow for fine-tuning of steric and electronic properties. In drug design, modifications to these groups can significantly impact a molecule's potency, selectivity, and metabolic stability. This concept is exemplified by the "magic methyl" effect, where the addition of a methyl group can dramatically alter a compound's pharmacological profile.[5]

Hypothetical Drug Discovery Workflow

The following diagram illustrates a simplified workflow where this compound is used as a starting material for generating a library of compounds for biological screening.

Caption: Drug discovery workflow with a key intermediate.

Chemical Reactivity and Further Transformations

As a tertiary amine, this compound can undergo a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

-

Salt Formation: It readily reacts with acids to form quaternary ammonium (B1175870) salts.

-

Oxidation: The nitrogen can be oxidized to form an N-oxide.

-

Hofmann Elimination: Through exhaustive methylation with an agent like methyl iodide, it can be converted into a quaternary ammonium salt which can then undergo Hofmann elimination to yield an alkene.[6] This reaction pathway is a method to remove the amino group from the cyclohexyl ring.[6]

Logical Relationship of Reactions

References

- 1. This compound | 57880-93-0 | Benchchem [benchchem.com]

- 2. This compound | C9H19N | CID 12446308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. N-Ethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethyl-N-methylcyclohexanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse array of amines. This document provides detailed application notes and protocols for the synthesis of the tertiary amine, N-Ethyl-N-methylcyclohexanamine, through the reductive amination of cyclohexanone (B45756) with N-ethyl-N-methylamine. While specific literature detailing this exact transformation is limited, this protocol is based on well-established procedures for analogous reductive aminations of cyclohexanone with secondary amines, ensuring a high probability of success.

Reaction Principle

The reductive amination process for synthesizing this compound involves a two-step, one-pot reaction. Initially, cyclohexanone reacts with N-ethyl-N-methylamine to form an unstable enamine intermediate and its corresponding iminium salt. Due to the inherent instability of the enamine, it is directly reduced in situ by a suitable reducing agent to yield the stable tertiary amine, this compound. The overall transformation is depicted below:

Reaction Scheme:

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their mildness and selectivity. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is another effective method.

Data Presentation: Reductive Amination of Cyclohexanone with Various Amines

The following table summarizes reaction conditions and yields for the reductive amination of cyclohexanone with amines analogous to N-ethyl-N-methylamine, providing a comparative basis for the synthesis of the target molecule.

| Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethylamine | NaBH₃CN | Methanol (B129727) | Room Temp | 0.5 | 52-54 | Organic Syntheses, 52, 124 (1972) |

| Dimethylamine | 0.5% Pd/Al₂O₃, H₂ (45 bar) | Water | 145 | Continuous | 98.7 | HU220748B1 |

| Ethylamine | 5% Pd/C, H₂ (2.5 MPa) | Methanol/Water | 130 | 1 | 97.8 | ChemicalBook |

| N-methyl propargylamine | Imine Reductase (IRED) | Aqueous | Not Specified | Not Specified | 59 | RSC Adv., 2022, 12, 12345 |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound using two common reductive amination methods.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from standard procedures for the reductive amination of ketones with secondary amines using a mild borohydride (B1222165) reducing agent.

Materials:

-

Cyclohexanone (1.0 eq)

-

N-Ethyl-N-methylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

-

Begin stirring the solution at room temperature.

-

Add N-ethyl-N-methylamine (1.2 eq) to the reaction mixture and stir for 20-30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. The reaction is typically exothermic, and a gentle reflux may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford pure this compound.

Protocol 2: Catalytic Hydrogenation

This method utilizes catalytic hydrogenation, a green and efficient alternative for reductive amination.

Materials:

-

Cyclohexanone (1.0 eq)

-

N-Ethyl-N-methylamine (1.2 eq)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Methanol or Ethanol (B145695)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar pressure reactor

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a pressure-resistant reaction vessel, combine cyclohexanone (1.0 eq), N-ethyl-N-methylamine (1.2 eq), and methanol or ethanol as the solvent.

-

Carefully add the 10% Pd/C catalyst to the reaction mixture.

-

Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound via reductive amination.

Caption: Mechanism of Reductive Amination.

Caption: General Experimental Workflow.

Application Notes and Protocols: N-Ethyl-N-methylcyclohexanamine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-methylcyclohexanamine is a substituted cycloaliphatic amine that holds potential as a valuable building block in medicinal chemistry. Its structural motif, featuring a cyclohexane (B81311) ring and a tertiary amine, is present in various biologically active compounds. This scaffold can be strategically employed to explore chemical space in drug discovery programs, particularly for targeting the central nervous system (CNS). The cyclohexane ring provides a three-dimensional framework that can influence ligand-receptor interactions and pharmacokinetic properties, while the tertiary amine can be crucial for target engagement and physicochemical characteristics.

While direct and extensive research on this compound as a specific building block is emerging, its utility can be inferred from the study of structurally similar and biologically active molecules. This document provides an overview of its potential applications, synthesis protocols, and the biological pathways that can be modulated by derivatives of this scaffold, drawing parallels from closely related and well-characterized compounds. A significant area of interest for cyclohexanamine derivatives is in the modulation of N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2]

Potential Applications in Medicinal Chemistry

The this compound scaffold can be incorporated into drug candidates for a range of therapeutic areas, primarily focused on CNS disorders. The lipophilic nature of the cyclohexane ring can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.

Key Potential Therapeutic Areas:

-

Antidepressants: Derivatives of cyclohexanamine have shown promise as rapid-acting antidepressants. These compounds can modulate key neurotransmitter systems involved in mood regulation.

-

Neuropathic Pain: By targeting ion channels and receptors involved in pain signaling, molecules containing the cyclohexanamine moiety could offer novel analgesic properties.

-

Neurodegenerative Diseases: As antagonists of the NMDA receptor, derivatives could play a role in mitigating the excitotoxicity associated with neurodegenerative conditions such as Alzheimer's and Parkinson's disease.

-

Anesthetics: The structural similarity to known dissociative anesthetics like ketamine suggests that novel analogs could be developed with improved safety and side-effect profiles.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through standard organic chemistry transformations. A common and efficient method is the N-alkylation of a secondary amine precursor, such as N-methylcyclohexylamine.

Experimental Protocol: Synthesis of this compound via N-Alkylation

This protocol describes the ethylation of N-methylcyclohexylamine using an ethylating agent in the presence of a base.

Materials:

-

N-methylcyclohexylamine

-

Ethyl iodide (or other suitable ethylating agent)

-

Potassium carbonate (or other suitable base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of N-methylcyclohexylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-